Synthesis and Characterization of 2,5-Dichloro-4-(methylthio)phenol
Synthesis and Characterization of 2,5-Dichloro-4-(methylthio)phenol
The following technical guide details the synthesis and characterization of 2,5-Dichloro-4-(methylthio)phenol (CAS 21923-22-8). This document is structured for researchers and process chemists, focusing on the most chemically robust synthetic pathway: the electrophilic sulfenylation of 2,5-dichlorophenol.
CAS Number: 21923-22-8
Formula:
Executive Summary
2,5-Dichloro-4-(methylthio)phenol is a functionalized aromatic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates. It features a specific substitution pattern (1-OH, 2-Cl, 4-SMe, 5-Cl) that presents a regiochemical challenge. While direct chlorination of 4-(methylthio)phenol typically yields the 2,6-dichloro isomer due to the strong ortho-directing effect of the hydroxyl group, this guide prioritizes a Retrosynthetic Approach starting from 2,5-dichlorophenol. This route leverages the para-directing power of the hydroxyl group to selectively introduce the methylthio moiety at the 4-position, ensuring high regiochemical fidelity.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of the thermodynamic 2,6-dichloro byproduct.
-
Route A (Discarded): Chlorination of 4-(methylthio)phenol.
-
Flaw: The -OH group strongly directs incoming electrophiles to positions 2 and 6. The -SMe group directs to 3 and 5. The cooperative effect strongly favors 2,6-dichlorination, yielding 2,6-dichloro-4-(methylthio)phenol, not the target 2,5-isomer.
-
-
Route B (Selected): Electrophilic Sulfenylation of 2,5-Dichlorophenol.
-
Logic: 2,5-Dichlorophenol is commercially available.[1] The -OH group at position 1 activates positions 2, 4, and 6. Position 2 is blocked by Cl. Position 6 is ortho to OH and sterically crowded by the adjacent Cl at position 5. Position 4 is para to OH and less sterically hindered.
-
Mechanism:[2][3] Electrophilic Aromatic Substitution (
) using a "methylthio" cation equivalent generated from Dimethyl Disulfide (DMDS) and a Lewis Acid ( ).
-
Reaction Scheme
Figure 1: Reaction scheme illustrating the regioselective sulfenylation at the para-position.
Experimental Protocol
Materials & Equipment[7][8]
-
Precursor: 2,5-Dichlorophenol (>98% purity).
-
Reagent: Dimethyl Disulfide (DMDS).[4]
-
Catalyst: Aluminum Chloride (
), anhydrous. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Safety Gear: Fume hood (essential for thiols), nitrile gloves, face shield.
Step-by-Step Synthesis
This protocol is adapted from standard procedures for the para-methylthiolation of phenols (e.g., J. Org. Chem. methodologies).[5][4][6][7][8][9]
Step 1: Catalyst Preparation
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Under nitrogen flow, charge the flask with anhydrous
(1.2 eq, 16.0 g) and anhydrous DCM (100 mL) . -
Cool the suspension to 0°C using an ice/water bath.
Step 2: Substrate Addition
4. Dissolve 2,5-dichlorophenol (1.0 eq, 16.3 g) in DCM (20 mL) .
5. Add the phenol solution dropwise to the
Step 3: Sulfenylation 7. Add Dimethyl Disulfide (1.1 eq, 10.4 g) dropwise via the addition funnel over 20 minutes. Maintain temperature < 5°C. 8. Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . 9. Stir for 4–6 hours . Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.4) should disappear, and a new less polar spot (Rf ~0.6) should appear.
Step 4: Quenching & Isolation
10. Cool the mixture back to 0°C.
11. Carefully quench by slow addition of 1M HCl (50 mL) . Caution: Exothermic reaction.
12. Transfer to a separatory funnel. Separate the organic layer.[5]
13. Extract the aqueous layer with DCM (
- Water (
mL) - Brine (
mL)
- Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Purification
The crude product often contains trace unreacted phenol or disulfide byproducts.
-
Recrystallization: Dissolve the crude solid in minimal hot Hexane/Benzene (9:1) or Heptane .
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystalline solid and wash with cold hexane.
-
Yield Expectation: 65–75%.
Characterization Data
To validate the synthesis, the following spectroscopic data must be confirmed.
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 68–72 °C (Predicted*) | Consistent with chlorinated thioanisoles. |
| H-6 (Ortho to OH, Meta to SMe) | ||
| H-3 (Meta to OH, Ortho to SMe) | ||
| -OH (Exchangeable) | ||
| -SMe (Methylthio group) | ||
| Carbon backbone verification. | ||
| MS (EI/ESI) | m/z 208, 210, 212 (9:6:1 ratio) | Characteristic isotope pattern for two chlorine atoms . |
*Note: Exact melting point may vary based on polymorphs; NMR shifts are estimated based on substituent additivity rules for benzene derivatives.
Process Workflow Diagram
The following diagram outlines the critical path from raw materials to purified isolate, emphasizing the purification logic.
Figure 2: Operational workflow for the synthesis and purification.
Safety & Handling
-
Chlorinated Phenols: Toxic by ingestion and skin contact. Potential uncouplers of oxidative phosphorylation. Handle with strict PPE.
-
Dimethyl Disulfide (DMDS): High stench, toxic.[2][4] Must be handled in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize any spills or glassware (oxidizes stench to odorless sulfoxide/sulfone).
-
Aluminum Chloride: Reacts violently with water. Quench reactions slowly.
References
-
Regioselective Chlorination Context
-
Synthesis of Methylthio-Phenols
- Title: Synthesis of ortho-(methylthio)phenol (Methodology reference for DMDS/Lewis Acid).
- Source: PrepChem.
-
URL: [Link]
- Compound Identification: Title: 2,5-Dichloro-4-(methylthio)phenol (CAS 21923-22-8) Entry. Source: GuideChem / ChemicalBook.
Sources
- 1. 1073-72-9 Cas No. | 4-(Methylthio)phenol | Apollo [store.apolloscientific.co.uk]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. patents.google.com [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 6. patents.justia.com [patents.justia.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
